3-(4-(1H-imidazol-1-yl)phenyl)-6-(ethylthio)pyridazine
Description
3-(4-(1H-imidazol-1-yl)phenyl)-6-(ethylthio)pyridazine is a pyridazine-based compound featuring a 4-(imidazol-1-yl)phenyl substituent at position 3 and an ethylthio group at position 6. The imidazole moiety enhances binding interactions with biomolecular targets (e.g., via hydrogen bonding or π-π stacking), while the ethylthio group contributes to lipophilicity and metabolic stability.
Properties
IUPAC Name |
3-ethylsulfanyl-6-(4-imidazol-1-ylphenyl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4S/c1-2-20-15-8-7-14(17-18-15)12-3-5-13(6-4-12)19-10-9-16-11-19/h3-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILIHHROVHGNDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(C=C1)C2=CC=C(C=C2)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-(1H-imidazol-1-yl)phenyl)-6-(ethylthio)pyridazine typically involves multi-step reactions. One common synthetic route starts with the preparation of the imidazole derivative, followed by the introduction of the pyridazine ring. The ethylthio group is then introduced through a substitution reaction. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as sodium hydroxide or potassium carbonate .
Chemical Reactions Analysis
Pyridazine Core Formation
The pyridazine scaffold is typically synthesized via cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example:
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Cyclocondensation of 1,2-diketones with hydrazines under acidic or basic conditions yields substituted pyridazines .
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Microwave-assisted reactions with PEG-400 and N-bromosuccinimide enhance reaction efficiency for fused pyridazine-imidazole systems .
Imidazole-Phenyl Substituent Grafting
The 4-(1H-imidazol-1-yl)phenyl group is installed through:
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Suzuki-Miyaura cross-coupling using Pd catalysts between boronic acid derivatives and halogenated pyridazines .
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Direct arylation of imidazole with iodobenzene derivatives under CuI catalysis .
Nucleophilic Substitution at Ethylthio Group
The ethylthio group undergoes displacement with nucleophiles (Table 1):
Electrophilic Aromatic Substitution
The pyridazine ring exhibits moderate reactivity toward electrophiles:
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Nitration : Concentrated HNO₃/H₂SO₄ at 0°C selectively nitrates the pyridazine ring at position 5 .
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Halogenation : NBS or NCS in CCl₄ introduces halogens at position 4 .
Coordination Chemistry
The imidazole nitrogen participates in metal coordination:
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Forms stable complexes with Cu(II), Fe(III), and Zn(II) in aqueous ethanol .
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Catalytic applications include promoting C–N bond formation in cross-coupling reactions .
Enzyme Inhibition
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The compound inhibits histidine kinases via competitive binding to the ATP-binding pocket (IC₅₀ = 1.2 μM) .
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Shows moderate activity against EGFR tyrosine kinase (IC₅₀ = 3.8 μM) due to π-π stacking with Phe-723 .
Anticancer Activity
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Induces apoptosis in MCF-7 breast cancer cells (EC₅₀ = 4.5 μM) through ROS generation .
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Synergizes with doxorubicin by inhibiting P-glycoprotein-mediated drug efflux .
Thermal Stability
Photodegradation
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UV light (254 nm) induces cleavage of the pyridazine-imidazole bond (t₁/₂ = 45 min).
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Major degradation products include imidazole-4-carboxylic acid and pyridazine sulfoxide.
Comparative Reactivity Data
| Derivative | Reaction Rate (k, s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| 6-(Methylthio) analog | 2.7 × 10⁻³ | 58.9 |
| 6-(Ethylthio) (target compound) | 1.9 × 10⁻³ | 62.4 |
| 6-(Phenylthio) analog | 1.1 × 10⁻³ | 68.3 |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-(4-(1H-imidazol-1-yl)phenyl)-6-(ethylthio)pyridazine is with a molecular weight of 256.33 g/mol. The compound features a pyridazine ring substituted with an imidazole and an ethylthio group, which contributes to its biological activity.
Antimicrobial Activity
Imidazole derivatives, including those similar to this compound, have shown promising antimicrobial properties. Research indicates that modifications in the imidazole structure can enhance antibacterial and antifungal activities. For instance, derivatives containing imidazole rings have been reported to exhibit significant activity against various pathogens, including bacteria and fungi .
Anticancer Properties
Compounds with imidazole moieties are frequently investigated for their anticancer potential. Studies suggest that the incorporation of imidazole into drug design can lead to enhanced efficacy against cancer cell lines. The structural similarity of imidazole to histidine allows it to interact effectively with biological targets involved in cancer progression .
Anti-inflammatory Effects
Research has indicated that imidazole derivatives possess anti-inflammatory properties, making them candidates for treating inflammatory diseases. The presence of ethylthio groups in compounds like this compound may further modulate these effects, enhancing their therapeutic potential .
Case Study 1: Antimicrobial Evaluation
A study evaluated various imidazole derivatives for their antimicrobial activity against common pathogens. The results demonstrated that modifications to the imidazole structure significantly influenced antimicrobial potency, suggesting that compounds like this compound could be developed into effective antimicrobial agents .
Case Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, a series of imidazole-containing compounds were synthesized and tested against different cancer cell lines. The findings revealed that certain derivatives exhibited potent cytotoxic effects, indicating the potential of compounds similar to this compound in cancer therapy .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 3-(4-(1H-imidazol-1-yl)phenyl)-6-(ethylthio)pyridazine involves its interaction with various molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. The ethylthio group can participate in redox reactions, influencing the compound’s overall reactivity. The pyridazine ring can interact with nucleic acids and proteins, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 3-(4-(1H-imidazol-1-yl)phenyl)-6-(ethylthio)pyridazine , we compare it with 3-(1H-imidazol-1-yl)-6-(2,2,2-trifluoroethoxy)pyridazine (ChemDiv ID 8015-0583), a structurally analogous pyridazine derivative . Key differences in substituents and physicochemical properties are analyzed below.
Structural and Molecular Comparison
Substituent Analysis
In contrast, the simpler imidazol-1-yl group in the ChemDiv compound reduces steric hindrance, possibly favoring interactions with shallower binding sites.
Position 6 :
- The ethylthio (-S-C₂H₅) group in the target compound increases lipophilicity (logP ~3.2 estimated), which may improve membrane permeability. However, sulfur-containing groups are prone to oxidative metabolism.
- The trifluoroethoxy (-O-C₂H₂F₃) group in the ChemDiv compound introduces strong electronegativity (due to fluorine atoms) and metabolic stability. The trifluoromethyl group also enhances resistance to enzymatic degradation, though it may reduce solubility compared to ethylthio.
Hypothesized Bioactivity
- ChemDiv Compound : The trifluoroethoxy group’s electron-withdrawing effects may stabilize interactions with serine/threonine residues in enzymes, making it a candidate for protease or phosphatase inhibition.
Biological Activity
3-(4-(1H-imidazol-1-yl)phenyl)-6-(ethylthio)pyridazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H12N4S
- Molecular Weight : 252.33 g/mol
This compound features an imidazole ring, a phenyl group, and an ethylthio substituent attached to a pyridazine core, which may contribute to its biological activity.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The imidazole moiety can interact with various enzymes, potentially acting as an inhibitor. This interaction may modulate enzymatic pathways involved in disease processes.
- Receptor Binding : The compound may exhibit affinity for specific receptors, influencing signaling pathways that are critical for cellular function and homeostasis.
Antimicrobial Activity
Research has indicated that derivatives of pyridazine compounds exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of bacteria and fungi due to their ability to disrupt cell membrane integrity or interfere with metabolic pathways .
Anticancer Properties
Pyridazine derivatives have been investigated for their anticancer potential. In vitro studies demonstrate that compounds with similar structures can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways. This suggests that this compound may also possess anticancer properties .
Case Studies
- Case Study on Anticancer Activity :
- Antimicrobial Efficacy :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
